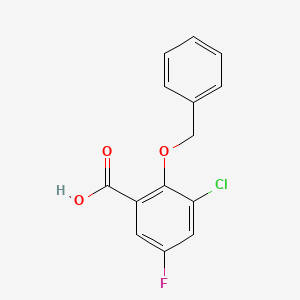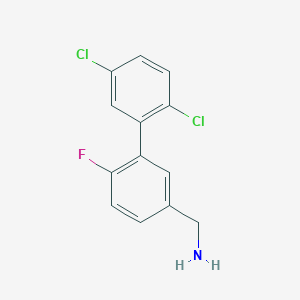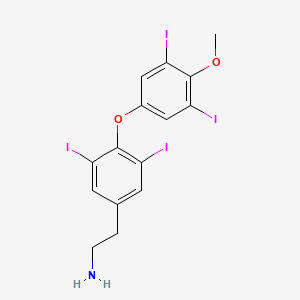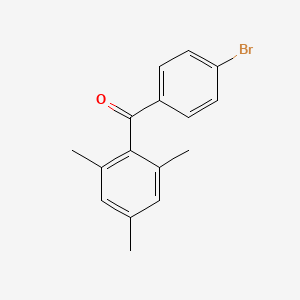
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-, also known as (4-bromophenyl)(2,4,6-trimethylphenyl)methanone, is an organic compound with the molecular formula C16H15BrO. This compound is characterized by the presence of a bromophenyl group and a trimethylphenyl group attached to a central methanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 4-bromobenzoyl chloride with 2,4,6-trimethylphenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and automated systems are used to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The bromophenyl group and the trimethylphenyl group contribute to its binding affinity and specificity towards target proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the trimethyl groups.
(4-Bromophenyl)(thiophen-2-yl)methanone: Contains a thiophene ring instead of the trimethylphenyl group.
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains additional hydroxyl and methoxy groups.
Uniqueness
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- is unique due to the presence of both bromophenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. These structural features enhance its reactivity and specificity in various chemical reactions and biological interactions .
Properties
CAS No. |
1146-83-4 |
|---|---|
Molecular Formula |
C16H15BrO |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
(4-bromophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
InChI Key |
XLSFJNXZQOBINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
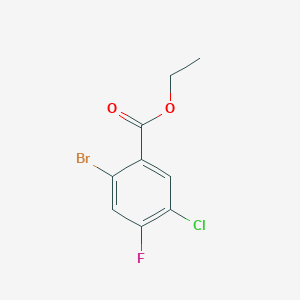
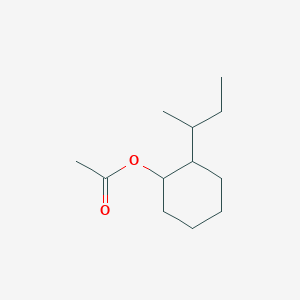
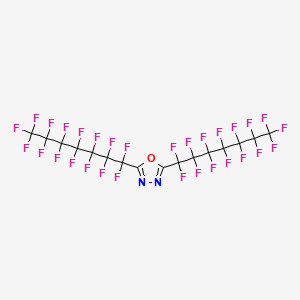
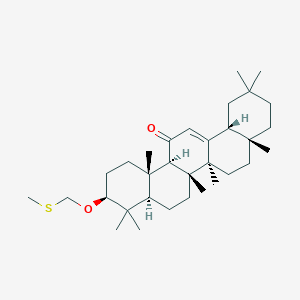
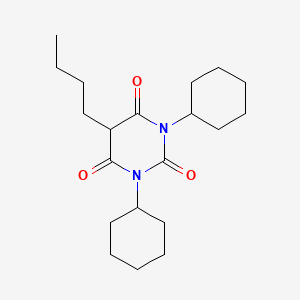
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
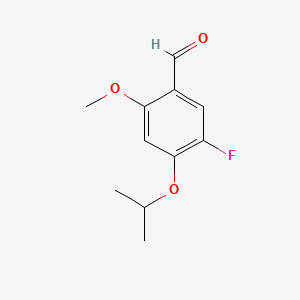
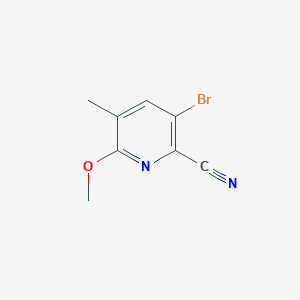
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
